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Compound of Interest

1-(2-Bromo-4-
Compound Name:
chlorophenyl)ethanone

cat. No.: B1275179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(2-bromo-4-
chlorophenyl)ethanone (CAS No. 825-40-1). Due to the limited availability of published
experimental spectra for this specific isomer, this document presents predicted data and
analogous data from structurally related isomers to serve as a reference for researchers.
Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectral Data

Direct experimental spectral data for 1-(2-bromo-4-chlorophenyl)ethanone is not readily
available in public spectral databases. Therefore, the following tables provide data for the
closely related isomer, 2-bromo-1-(4-chlorophenyl)ethanone, and predicted mass spectrometry
data for the title compound. This information can be used for comparative purposes and to
guide the analysis of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the *H and 3C NMR spectral data for the related isomer, 2-
bromo-1-(4-chlorophenyl)ethanone.[1] The spectra were recorded on a 400 MHz instrument in
deuterated chloroform (CDClIs).[1]
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Table 1: *H NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone[1]

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.94 Doublet (d) 8.8 2H Aromatic CH
7.48 Doublet (d) 8.8 2H Aromatic CH
4.42 Singlet (s) - 2H -CHz2Br

Table 2: 13C NMR Data for 2-bromo-1-(4-chlorophenyl)ethanone[1]

Chemical Shift (8) ppm Assighment
190.2 C=0

140.5 Aromatic C
132.2 Aromatic C
130.3 Aromatic CH
129.2 Aromatic CH
30.4 -CH2Br

Infrared (IR) Spectroscopy Data

Predictive IR data for 1-(2-bromo-4-chlorophenyl)ethanone suggests the presence of key
functional group absorptions. For comparison, characteristic IR absorption bands for similar
aromatic ketones are provided.

Table 3: Predicted and Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~1700 Strong C=0 (carbonyl) stretch
~1600-1450 Medium-Strong C=C (aromatic) stretch
~1200 Medium C-C stretch

~800-600 Strong C-Cl and C-Br stretch

Mass Spectrometry (MS) Data

The mass spectrum of 1-(2-bromo-4-chlorophenyl)ethanone is expected to show a

characteristic isotopic pattern due to the presence of bromine (“°Br and 8!Br) and chlorine (3°Cl

and 37Cl) isotopes. The nominal molecular weight is 232 g/mol .

Table 4: Predicted Mass Spectrometry Data for 1-(2-bromo-4-chlorophenyl)ethanone

m/z (Mass-to-Charge

Predicted Relative

. lon
Ratio) Abundance
232 [M]* (with 7°Br and 3>Cl) High
[M+2]* (with 81Br/3>Cl or 7°Br/ )
234 High
37Cl)
236 [M+4]* (with 81Br and 37Cl) Medium
153 [M-Br]* Fragment lon
139 [M-Br-CO]J* or [C7H4CI]* Fragment lon
111 [CeH4CI]* Fragment lon

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic

compounds like 1-(2-bromo-4-chlorophenyl)ethanone.

NMR Spectroscopy
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Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCIs, DMSO-ds).[2] The solution should be clear and
free of particulate matter.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm
NMR tube.

¢ Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16

scans.

o The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of the 13C isotope.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be
performed to differentiate between CH, CHz2, and CHs groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[3] Record a
background spectrum.[4]

» Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

[3]

e Pressure Application: Apply pressure using the instrument's pressure arm to ensure good
contact between the sample and the crystal.[3]

o Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm~1.

» Data Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

e Instrumentation: The analysis is performed on a GC-MS system equipped with a suitable
capillary column (e.g., a nonpolar DB-5 or equivalent).

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.

o Atemperature program is used to separate the components of the sample. A typical
program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then
ramp up to a higher temperature (e.g., 250°C).

e MS Detection:

o As the compound elutes from the GC column, it enters the mass spectrometer.
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o Electron ionization (El) at 70 eV is a common method for generating ions.[6]

o The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector
records their abundance.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and
characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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